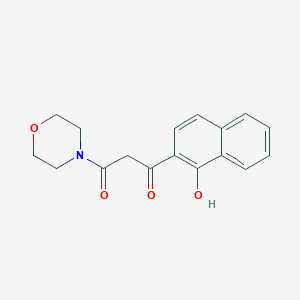

1-(1-Hydroxynaphthalen-2-YL)-3-morpholinopropane-1,3-dione

描述

1-(1-Hydroxynaphthalen-2-YL)-3-morpholinopropane-1,3-dione is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable substance in scientific research and industrial processes.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Hydroxynaphthalen-2-YL)-3-morpholinopropane-1,3-dione typically involves the reaction of 1-hydroxynaphthalene-2-carboxylic acid with morpholine in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactants.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production efficiency and minimize by-products.

化学反应分析

Types of Reactions: 1-(1-Hydroxynaphthalen-2-YL)-3-morpholinopropane-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of naphthoquinones.

Reduction: Reduction reactions typically result in the formation of hydroxylated derivatives.

Substitution: Substitution reactions can produce various substituted naphthalene derivatives.

科学研究应用

Anticancer Activity

Research has indicated that derivatives of naphthalene compounds, including 1-(1-hydroxynaphthalen-2-YL)-3-morpholinopropane-1,3-dione, exhibit promising anticancer properties. Studies have shown that these compounds can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study highlighted the compound's ability to suppress the proliferation of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Metal Ion Detection

The compound has been investigated for its role as a selective chemosensor for metal ions. Specifically, it has shown efficacy in detecting Cu²⁺ ions through fluorescence quenching. The interaction between the compound and metal ions leads to significant changes in its photophysical properties, making it a useful tool for environmental monitoring and analytical applications .

Polymer Chemistry

In the field of polymer science, this compound serves as a potential building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can lead to materials with improved stability and functionality .

Nanocomposite Development

The compound can also be utilized in the fabrication of nanocomposites. By integrating it with nanomaterials, researchers aim to develop composites that exhibit enhanced electrical conductivity and thermal stability. These materials have potential applications in electronics and energy storage devices .

Spectroscopic Applications

The compound's unique structural features allow it to be employed in various spectroscopic techniques. It can act as a fluorescent probe in UV-Vis spectroscopy for the detection of specific analytes. The ability to form stable complexes with metal ions enhances its utility in analytical methods .

Case Studies

作用机制

The mechanism by which 1-(1-Hydroxynaphthalen-2-YL)-3-morpholinopropane-1,3-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of certain enzymes, leading to the modulation of biochemical processes. Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

相似化合物的比较

1-(1-Hydroxynaphthalen-2-YL)-3-morpholinopropane-1,3-dione is compared with other similar compounds to highlight its uniqueness:

1-(1-Hydroxynaphthalen-2-YL)ethanone: This compound is structurally similar but lacks the morpholine group, resulting in different reactivity and applications.

1-(1-Hydroxynaphthalen-2-YL)heptan-1-one: Another related compound with a longer alkyl chain, which affects its physical and chemical properties.

These comparisons help to understand the distinct characteristics and advantages of this compound over its analogs.

生物活性

1-(1-Hydroxynaphthalen-2-yl)-3-morpholinopropane-1,3-dione, also known by its CAS number 503469-16-7, is a compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

- Molecular Formula : CHN O

- Molecular Weight : 299.32 g/mol

- Structure : The compound features a morpholine ring and a hydroxynaphthalene moiety, which are significant for its biological interactions.

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

A study demonstrated that this compound effectively scavenges free radicals, thereby reducing oxidative damage in cellular models. The antioxidant activity was assessed using various assays such as DPPH radical scavenging and ABTS assays, showing a significant reduction in oxidative markers compared to controls .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests potential therapeutic applications in inflammatory diseases.

A relevant case study involved the application of this compound in a model of rheumatoid arthritis, where it significantly reduced joint inflammation and swelling .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It was found to induce apoptosis in various cancer cell lines through the activation of caspase pathways.

In a specific study involving breast cancer cells, the compound demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating effective cytotoxicity at micromolar concentrations .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been a focus of research. It has shown inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. This inhibition further supports its anti-inflammatory claims and suggests potential use in pain management therapies.

Data Table: Biological Activity Summary

| Biological Activity | Assay Type | Results |

|---|---|---|

| Antioxidant Activity | DPPH Scavenging | Significant reduction |

| ABTS Assay | Effective free radical scavenger | |

| Anti-inflammatory | Cytokine Production | Reduced TNF-alpha and IL-6 |

| Anticancer Activity | Cell Proliferation Assay | IC50 values <10 µM |

| Enzyme Inhibition | COX/LOX Inhibition | Significant inhibition observed |

Case Study 1: Rheumatoid Arthritis Model

In a controlled study involving rats with induced rheumatoid arthritis, treatment with this compound resulted in:

- Reduced Joint Swelling : Measured by caliper.

- Decreased Inflammatory Markers : Serum analysis showed lower levels of IL-6 and TNF-alpha.

These findings suggest that the compound may serve as an effective therapeutic agent for managing rheumatoid arthritis symptoms .

Case Study 2: Breast Cancer Cell Lines

A laboratory study tested the effects of the compound on MCF-7 breast cancer cells:

- Cell Viability : Analyzed using MTT assay.

- Apoptosis Induction : Confirmed by flow cytometry showing increased annexin V positivity.

Results indicated that treatment led to a significant decrease in cell viability and an increase in apoptotic markers, reinforcing its potential as an anticancer agent .

属性

IUPAC Name |

1-(1-hydroxynaphthalen-2-yl)-3-morpholin-4-ylpropane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c19-15(11-16(20)18-7-9-22-10-8-18)14-6-5-12-3-1-2-4-13(12)17(14)21/h1-6,21H,7-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYNCLHLJSVBNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CC(=O)C2=C(C3=CC=CC=C3C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90463145 | |

| Record name | 1-(1-Hydroxynaphthalen-2-yl)-3-(morpholin-4-yl)propane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503469-16-7 | |

| Record name | 1-(1-Hydroxynaphthalen-2-yl)-3-(morpholin-4-yl)propane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。